2H-Tetrazole-5-methanamine, alpha-methyl-, (alphaS)-
Overview
Description
2H-Tetrazole-5-methanamine, alpha-methyl-, (alphaS)- is a heterocyclic compound that contains a tetrazole ring. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various chemical and pharmaceutical applications. This specific compound features an alpha-methyl group, which can influence its chemical behavior and biological activity.
Mechanism of Action
Target of Action
It’s known that tetrazole derivatives can interact with various biological targets due to their versatile coordination abilities .
Mode of Action
It’s suggested that the compound forms hydrogen bonds with amino acids in their active pockets, which could lead to significant binding energy
Biochemical Pathways
Tetrazole derivatives are known to be involved in a variety of biochemical processes due to their ability to form complexes with various biological targets .
Result of Action
Some synthesized compounds that include tetrazole derivatives have shown cytotoxic effects against certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazole-5-methanamine, alpha-methyl-, (alphaS)- can be achieved through several methods. One common approach involves the cycloaddition reaction of azides with nitriles. This method typically requires the use of catalysts and specific reaction conditions to ensure high yields and purity. For instance, microwave-assisted reactions and solid-phase synthesis have been employed to enhance the efficiency of the process .
Industrial Production Methods
In industrial settings, the production of tetrazole derivatives often involves multicomponent reactions. These reactions combine multiple starting materials in a single step, which is advantageous for large-scale production. The use of metal-based catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for achieving high yields and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2H-Tetrazole-5-methanamine, alpha-methyl-, (alphaS)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Substitution reactions involve replacing one functional group with another, which can be used to tailor the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2H-Tetrazole-5-methanamine, alpha-methyl-, (alphaS)- has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s stability and reactivity make it useful in studying biological processes and developing biochemical assays.
Medicine: Tetrazole derivatives are explored for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound is used in the development of materials with specific properties, such as high thermal stability and resistance to degradation
Comparison with Similar Compounds
Similar Compounds
1H-Tetrazole: A simpler tetrazole derivative with similar stability but different reactivity due to the absence of the alpha-methyl group.
5-Substituted Tetrazoles: These compounds have various substituents at the 5-position, affecting their chemical and biological properties.
Triazoles: Another class of nitrogen-containing heterocycles with distinct reactivity and applications compared to tetrazoles
Uniqueness
2H-Tetrazole-5-methanamine, alpha-methyl-, (alphaS)- is unique due to its specific structural features, such as the alpha-methyl group and the tetrazole ring. These features confer distinct reactivity and potential biological activity, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
(1S)-1-(2H-tetrazol-5-yl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5/c1-2(4)3-5-7-8-6-3/h2H,4H2,1H3,(H,5,6,7,8)/t2-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMDHZMRQFSFOZ-REOHCLBHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNN=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NNN=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001274416 | |
Record name | (αS)-α-Methyl-2H-tetrazole-5-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001274416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33876-25-4 | |
Record name | (αS)-α-Methyl-2H-tetrazole-5-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33876-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αS)-α-Methyl-2H-tetrazole-5-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001274416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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